molecular formula C22H26N2O4 B302970 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid

Cat. No. B302970
M. Wt: 382.5 g/mol
InChI Key: NQXQEUKZAKYUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid, also known as Valdecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was developed as a potential treatment for pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other related conditions.

Mechanism of Action

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid reduces the production of these prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which can cause pain and inflammation. In addition, it has been shown to have anti-inflammatory effects, which can reduce swelling and inflammation. It has also been shown to have analgesic effects, which can reduce pain.

Advantages and Limitations for Lab Experiments

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which allows for more targeted inhibition of the enzyme. However, it also has limitations, such as its potential toxicity and limited solubility in water.

Future Directions

There are a number of potential future directions for research on 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid. One potential direction is the development of more effective and targeted COX-2 inhibitors. Another potential direction is the investigation of 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid's potential applications in the treatment of cancer, Alzheimer's disease, and other related conditions. Additionally, further research is needed to investigate the potential toxicity and safety of 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid, as well as its potential interactions with other drugs.

Synthesis Methods

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-aminobenzoic acid with 2-propylpentanoic acid to form N-(2-propylpentanoyl)-4-aminobenzoic acid. This intermediate is then reacted with 4-(bromomethyl)-2-nitroaniline to form 2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid. The final product is purified through recrystallization and other purification methods.

Scientific Research Applications

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid has been extensively studied for its potential use in the treatment of pain and inflammation associated with various conditions. It has been shown to be effective in reducing pain and inflammation in animal models of osteoarthritis and rheumatoid arthritis. In addition, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other related conditions.

properties

Product Name

2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-(2-propylpentanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H26N2O4/c1-3-7-15(8-4-2)20(25)23-17-13-11-16(12-14-17)21(26)24-19-10-6-5-9-18(19)22(27)28/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)

InChI Key

NQXQEUKZAKYUQW-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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